Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-
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Overview
Description
Pyrido[2,3-b]pyrazine is a tailor-made fluorescent core designed for cost-effective multicolor display applications . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY) .
Synthesis Analysis
The synthesis of Pyrido[2,3-b]pyrazine involves the design and creation of a new tailor-made fluorescent core . Multicomponent synthesis methods have been used to create novel pyrido[2,3-b]pyrazine-based heterocyclic compounds .Molecular Structure Analysis
The molecular structure of Pyrido[2,3-b]pyrazine is simple and has been designed for high photoluminescence quantum efficiency (PLQY) . The structure of the novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has been ascertained by spectral techniques such as NMR and FT-IR .Chemical Reactions Analysis
The chemical reactions involving Pyrido[2,3-b]pyrazine are crucial for its applications in OLEDs . The band gap of the pyrido[2,3-b]pyrazine family can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .Physical And Chemical Properties Analysis
Pyrido[2,3-b]pyrazine exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . It also exhibits a wide range of emissions spanning the entire visible region from blue to red .Scientific Research Applications
- Application : Researchers have designed and synthesized a tailor-made fluorescent core based on pyrido[2,3-b]pyrazine. This core exhibits promising photoluminescence properties, making it suitable for full-color emitting materials in displays .
- Application : Pyrido[2,3-b]pyrazine-based heterocyclic compounds have demonstrated remarkable contributions to NLO technology. Their high NLO response makes them valuable for optical signal processing and modulation .
- Application : Compounds derived from 3-chloro-2-methylpyrido[2,3-b]pyrazine (such as compounds 4–7) have been utilized for electrochemical DNA sensing. These molecules exhibit sensitivity and selectivity, making them potential candidates for biosensors .
- Application : Researchers have explored the antioxidant properties of pyrido[2,3-b]pyrazine derivatives. These compounds may contribute to combating oxidative stress-related diseases .
- Application : Some pyrido[2,3-b]pyrazine derivatives (compounds 4–7) have been investigated for their antiurease activity. These compounds could potentially serve as therapeutic agents for urease-related disorders .
- Application : Scientists are exploring its potential in fields such as materials science, organic synthesis, and medicinal chemistry. Further investigations may reveal novel applications .
Fluorescent Materials for Displays
Nonlinear Optical (NLO) Materials
Electrochemical Sensing of DNA
In Vitro Antioxidant Activity
Antiurease Activity
Other Potential Applications
Mechanism of Action
Target of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.
Biochemical Pathways
Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair
Result of Action
Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.
Future Directions
properties
IUPAC Name |
3-chloro-2-methylpyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAETSZJAIRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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